molecular formula C16H15Cl2NO5S B5014929 2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid

Cat. No.: B5014929
M. Wt: 404.3 g/mol
InChI Key: ZQFGWUUKRZRGBT-UHFFFAOYSA-N
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Description

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is a complex organic compound characterized by its unique chemical structure

Properties

IUPAC Name

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO5S/c1-10-3-6-14(24-2)15(7-10)25(22,23)19(9-16(20)21)11-4-5-12(17)13(18)8-11/h3-8H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFGWUUKRZRGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the sulfonylation of aniline derivatives, followed by chlorination and subsequent reactions to introduce the methoxy and methyl groups. The final step involves the acylation of the intermediate compound to form the target molecule. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3,6-dichloro-2-methoxybenzoic acid: Shares similar structural features but differs in its functional groups and overall reactivity.

    4-methoxyphenylboronic acid: Another compound with a methoxy group, used in different chemical reactions and applications.

    p-tolylboronic acid: Contains a methyl group and is used in various synthetic processes.

Uniqueness

2-(3,4-dichloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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